molecular formula C15H23N B14123788 1-(4-Tert-butylphenyl)piperidine CAS No. 185259-34-1

1-(4-Tert-butylphenyl)piperidine

Cat. No.: B14123788
CAS No.: 185259-34-1
M. Wt: 217.35 g/mol
InChI Key: KFMNJSQRCCPUTK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and interactions

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)piperidine can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the hydrogenation of 4-tert-butylphenylpyridine using a suitable catalyst such as palladium on carbon.

Industrial production methods may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts has been optimized for the production of piperidine-based compounds .

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring. Common reagents include alkyl halides and acyl chlorides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents to form biaryl derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or phenyl ring.

Scientific Research Applications

1-(4-Tert-butylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological targets, leading to different pharmacological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or block specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

185259-34-1

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

1-(4-tert-butylphenyl)piperidine

InChI

InChI=1S/C15H23N/c1-15(2,3)13-7-9-14(10-8-13)16-11-5-4-6-12-16/h7-10H,4-6,11-12H2,1-3H3

InChI Key

KFMNJSQRCCPUTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

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